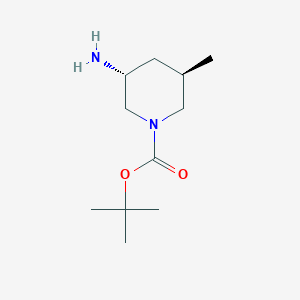![molecular formula C6H4N2O3S B6245768 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1784334-66-2](/img/no-structure.png)
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid (6-oxo-5H6H-PTZ) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
6-oxo-5H6H-PTZ has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In particular, it has been investigated for its ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of various cancer cell lines.
Mecanismo De Acción
The exact mechanism of action of 6-oxo-5H6H-PTZ is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2. It has also been suggested that it may act as an anti-inflammatory agent by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
6-oxo-5H6H-PTZ has been found to possess a range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to possess the ability to modulate the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-oxo-5H6H-PTZ in laboratory experiments has a number of advantages. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has been found to possess a range of biochemical and physiological effects, making it useful for a variety of research applications. However, its use in laboratory experiments is limited by its relatively low solubility in organic solvents.
Direcciones Futuras
The potential future directions for 6-oxo-5H6H-PTZ research include further investigation into its mechanism of action, as well as its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to determine the optimum conditions for its synthesis and to develop methods for increasing its solubility in organic solvents. Finally, further research is needed to determine the potential toxicity of 6-oxo-5H6H-PTZ and to investigate its potential use as a drug.
Métodos De Síntesis
6-oxo-5H6H-PTZ can be synthesized through a multi-step process involving the reaction of 5-hydroxy-6H-pyrazolo[3,2-b][1,3]thiazol-6-one with ethyl chloroformate in the presence of pyridine, followed by the reaction of the resulting intermediate with hydrazine hydrate in the presence of triethylamine. The product is then purified using column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole. This intermediate is then reacted with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole. The resulting compound is then cyclized with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate to form 5-ethyl-2-mercapto-1,3-thiazole", "Step 2: Reaction of 5-ethyl-2-mercapto-1,3-thiazole with hydrazine hydrate to form 5-ethyl-2-hydrazinyl-1,3-thiazole", "Step 3: Cyclization of 5-ethyl-2-hydrazinyl-1,3-thiazole with ethyl acetoacetate and acetic anhydride to form 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid" ] } | |
Número CAS |
1784334-66-2 |
Fórmula molecular |
C6H4N2O3S |
Peso molecular |
184.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



